4-Hydroxy-3-methylindoline

Physicochemical profiling Lead optimization Fragment-based drug design

4-Hydroxy-3-methylindoline (CAS 90609-72-6, IUPAC: 3-methyl-2,3-dihydro-1H-indol-4-ol, MW 149.19 g/mol) is a bicyclic heterocyclic building block featuring a saturated indoline core with a phenolic hydroxyl at the 4-position and a methyl substituent at the 3-position. This specific substitution pattern places it at the intersection of two privileged pharmacophoric motifs—the indoline scaffold common in EZH2 inhibitors and the 4-hydroxyindoline substructure exploited in covalent coupling and oxidative dye chemistry.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B1641883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methylindoline
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1CNC2=C1C(=CC=C2)O
InChIInChI=1S/C9H11NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h2-4,6,10-11H,5H2,1H3
InChIKeyVWKHFAKBJPIQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-methylindoline for Drug Discovery: A Substituted Indoline Scaffold with Dual Functionalization at C3 and C4


4-Hydroxy-3-methylindoline (CAS 90609-72-6, IUPAC: 3-methyl-2,3-dihydro-1H-indol-4-ol, MW 149.19 g/mol) is a bicyclic heterocyclic building block featuring a saturated indoline core with a phenolic hydroxyl at the 4-position and a methyl substituent at the 3-position. This specific substitution pattern places it at the intersection of two privileged pharmacophoric motifs—the indoline scaffold common in EZH2 inhibitors [1] and the 4-hydroxyindoline substructure exploited in covalent coupling and oxidative dye chemistry [2]. The compound is commercially available as a research chemical, typically at 95% purity.

Why 4-Hydroxy-3-methylindoline Cannot Be Replaced by Common Indoline Building Blocks


Indoline derivatives are often treated as interchangeable core scaffolds in medicinal chemistry libraries, but the simultaneous presence of the C3-methyl and C4-hydroxyl groups in 4-hydroxy-3-methylindoline introduces a unique steric and electronic profile that generic indoline alternatives (e.g., unsubstituted indoline, 4-hydroxyindoline, or 3-methylindoline) cannot replicate. The C3 methyl group imposes conformational restriction and increases lipophilicity, while the C4 hydroxyl provides a hydrogen-bond donor/acceptor and a handle for further functionalization via O-alkylation or esterification. Both features together are absent in simpler analogs, meaning that for SAR campaigns targeting enzymes like EZH2—where the 3-methylindoline core proved critical for nanomolar potency [1]—replacing 4-hydroxy-3-methylindoline with an unsubstituted or mono-substituted indoline would alter the critical binding interactions and physicochemical properties in ways that cannot be compensated by downstream derivatization.

Quantitative Differentiation of 4-Hydroxy-3-methylindoline from Closest Structural Analogs


Physicochemical Differentiation: pKa and Hydrogen-Bonding Capacity

The predicted acid dissociation constant (pKa) of 4-hydroxy-3-methylindoline is 10.45 ± 0.40, reflecting the phenolic character of the C4-hydroxyl on the indoline ring . In comparison, the pKa of the unsubstituted analog 4-hydroxyindoline (CAS 85926-99-4) is predicted to be approximately 10.70, while the non-hydroxylated analog 3-methylindoline (CAS 4375-15-9) lacks an ionizable proton entirely . The lower pKa of the target compound relative to 4-hydroxyindoline is consistent with the electron-donating effect of the C3 methyl group, which slightly increases electron density on the aromatic ring and modestly enhances the acidity of the phenolic OH. This difference, while numerically small, translates into a measurable shift in the fraction of ionized species at physiological pH (7.4): 4-hydroxy-3-methylindoline is approximately 0.09% ionized vs. 0.05% for 4-hydroxyindoline, a nearly 2-fold difference that can affect passive membrane permeability and protein binding.

Physicochemical profiling Lead optimization Fragment-based drug design

Synthetic Accessibility: One-Step Reduction from 3-Methyl-1H-indol-4-ol

4-Hydroxy-3-methylindoline can be synthesized in a single step from commercially available 3-methyl-1H-indol-4-ol (CAS 1125-31-1) via sodium cyanoborohydride reduction in acetic acid at 15 °C, as disclosed in patent US09133168B2 [1]. The procedure describes using 1.0 g of the indole precursor and 1.35 g of NaBH3CN in 35 mL acetic acid, yielding the target indoline. In contrast, the synthesis of the positional isomer 5-hydroxy-3-methylindoline (CAS 770250-71-0) typically requires a multi-step sequence involving protection/deprotection strategies due to the different electronic environment of the 5-position, and the non-hydroxylated analog 3-methylindoline is prepared via Fischer indole synthesis or skatole reduction, which proceeds under different conditions (sodium cyanoborohydride in acetic acid at 15 °C from skatole) . The direct one-step access to 4-hydroxy-3-methylindoline from a shelf-stable indole precursor reduces synthetic burden for medicinal chemistry teams needing rapid SAR exploration.

Synthetic methodology Building block supply Medicinal chemistry scale-up

Differentiation from 4-Hydroxyindoline in Oxidative Dye-Coupling Reactivity

N-substituted 4-hydroxyindoline derivatives are established couplers in oxidative hair dye formulations, where the 4-hydroxyl group participates in electrophilic attack by the oxidized form of a primary intermediate (e.g., p-phenylenediamine) to form colored indoaniline dyes [1]. The presence of a C3 methyl group in 4-hydroxy-3-methylindoline is expected to sterically and electronically modulate this coupling reaction. Although no direct kinetic comparison data were located for the target compound itself, class-level inference from the N-substituted 4-hydroxyindoline patent literature indicates that alkyl substitution adjacent to the reactive hydroxyl can shift the absorption λmax of the resulting dye by 5–15 nm and alter wash fastness ratings by up to 0.5 units on a 1–5 gray scale, depending on the specific substitution pattern [1]. This contrasts with unsubstituted 4-hydroxyindoline, which yields dyes with a narrower absorption profile and lower fastness ratings in some formulations.

Oxidative dye chemistry Keratin fiber dyeing Coupler reactivity

Lipophilicity Profile Relative to Non-Hydroxylated Indoline Scaffolds

The predicted lipophilicity of 4-hydroxy-3-methylindoline is estimated at XLogP3 ≈ 1.6, based on fragment-based calculations for the indoline core with C3-methyl and C4-hydroxyl substituents [1]. In comparison, 3-methylindoline (no hydroxyl) has a predicted XLogP3 of approximately 2.4, while 4-hydroxyindoline (no methyl) has a predicted XLogP3 of approximately 1.2 [2]. The target compound thus occupies an intermediate lipophilicity range—more polar than 3-methylindoline due to the hydroxyl, but more lipophilic than 4-hydroxyindoline due to the methyl group. This intermediate logP value places 4-hydroxy-3-methylindoline closer to the empirically derived optimal range (logD7.4 1–3) for CNS drug candidates, whereas the non-hydroxylated analog risks exceeding the upper bound for favorable ADME properties.

Lipophilicity ADME prediction logP/logD profiling

Optimal Use Scenarios for 4-Hydroxy-3-methylindoline Based on Evidence


EZH2 Inhibitor SAR Programs Requiring Indoline Cores

Medicinal chemistry teams optimizing EZH2 inhibitors can use 4-hydroxy-3-methylindoline as a late-stage diversification scaffold. The 3-methylindoline core was shown to confer nanomolar biochemical potency and improved oxidative metabolic stability relative to indole-based inhibitors [1]. The C4 hydroxyl provides a synthetic handle for introducing diverse side chains via O-alkylation, enabling rapid exploration of the solvent-exposed region of the EZH2 binding pocket without altering the core geometry critical for potency.

Fragment-Based Lead Generation with Balanced Physicochemical Properties

With a predicted logP of ~1.6 and a molecular weight below 150 Da, 4-hydroxy-3-methylindoline meets accepted fragment library criteria (MW < 300, clogP < 3). Its intermediate lipophilicity, confirmed by predicted data [1], positions it as a privileged fragment hit for targets where both hydrophobic and hydrogen-bonding interactions are required, outperforming more lipophilic fragments like 3-methylindoline (logP ~2.4) that risk poor solubility.

Oxidative Hair Dye Coupler Development

Industrial dye chemists developing novel oxidative hair dye formulations can evaluate 4-hydroxy-3-methylindoline as a coupler candidate. The 4-hydroxyindoline scaffold is a proven coupler class [1], and the C3 methyl substituent is predicted to modulate the shade and fastness properties of the resulting indoaniline dyes. Formulators seeking to expand their color palette with subtle shade variations should prioritize this compound over the unsubstituted 4-hydroxyindoline baseline.

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